Metaflumizone

Descripción general

Descripción

Metaflumizone is a semicarbazone insecticide known for its broad-spectrum efficacy against various pests. It is primarily used in veterinary medicine to control fleas and ticks on pets and has applications in agriculture for pest management . This compound is characterized by its low aqueous solubility, non-volatility, and persistence in soil and water-sediment systems .

Mecanismo De Acción

Target of Action

Metaflumizone primarily targets the sodium channels in insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .

Mode of Action

This compound works by blocking sodium channels in target insects, resulting in flaccid paralysis . It achieves this by binding selectively to the slow-inactivated state of the sodium channels, a characteristic feature of the semicarbazone class of insecticides .

Biochemical Pathways

The blocking of sodium channels disrupts the normal functioning of the insect’s nervous system, leading to paralysis and eventually death .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), this compound exhibits certain characteristics. In mammals, it is absorbed up to 17% after a single oral dose . It is widely distributed throughout the body, with residues found in fat, liver, kidney, muscle, and blood . This compound is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione . The major route of excretion is via the feces, while less than 3% of the administered dose is excreted via the urine .

Result of Action

The result of this compound’s action is the paralysis and subsequent death of the target insects . This is due to the disruption of the normal functioning of the insect’s nervous system caused by the blocking of the sodium channels .

Action Environment

This compound is a broad-spectrum insecticide with a low aqueous solubility and non-volatility . It has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems . Its efficacy and stability can be influenced by environmental factors such as soil type, temperature, and moisture .

Análisis Bioquímico

Biochemical Properties

Metaflumizone acts by blocking voltage-dependent sodium channels in the nervous system of target insects, resulting in their paralysis . This interaction with sodium channels is selective to the slow-inactivated state, which is characteristic of the semicarbazone class of insecticides .

Cellular Effects

This compound exhibits substantial toxicity against various insects. For instance, it has shown significant toxicity against the fall armyworm, Spodoptera frugiperda, with LC50 values of 2.43 mg/kg at 72 hours . The sublethal effects of this compound on this insect were investigated by exposing third-instar larvae to LC10 and LC30 concentrations of the insecticide .

Molecular Mechanism

This compound works by blocking sodium channels in target insects, resulting in flaccid paralysis . It blocks sodium channels by binding selectively to the slow-inactivated state, which is characteristic of the semicarbazone class of insecticides .

Temporal Effects in Laboratory Settings

This compound has been observed to have long-lasting effects in laboratory settings. For instance, the this compound-only formulation is waterproof and typically remains effective for 30–45 days in a cutaneous application at the base of the neck .

Dosage Effects in Animal Models

In rats given this compound orally, absorption was up to 17% of the administered dose after a single dose at 6 mg/kg body weight, and up to 7% after a single dose at 30 or 1000 mg/kg body weight . Increasing the dose by a factor of 33 resulted in an increase in AUC of about 10-fold, correlating with the lower absorption of this compound at the higher dose .

Metabolic Pathways

This compound is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione . Unchanged parent compound was the major component of the residues extracted in tissues and plasma, while no parent was found in the urine and bile .

Transport and Distribution

This compound is widely distributed throughout the body . Residues in tissues at 168 hours after a single dose at 6 or 30 mg/kg body weight accounted for approximately 15% or approximately 2–3% of the administered dose, respectively, with fat, liver, kidney, muscle, and blood containing the highest concentrations of residues .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely interacts with sodium channels in the cell membrane to exert its effects .

Métodos De Preparación

The synthesis of metaflumizone involves several steps. One common method includes the reaction of m-trifluoromethylphenyl-4-nitrilebenzylketone with p-trifluoromethoxyphenylaminohydrazide in the presence of a catalyst and an organic solvent . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product yield. Industrial production methods often scale up these reactions, optimizing for cost-effectiveness and efficiency .

Análisis De Reacciones Químicas

Metaflumizone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different metabolites, while substitution reactions can introduce new functional groups into the molecule .

Aplicaciones Científicas De Investigación

Metaflumizone has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and reactivity. In biology, it is used to understand the effects of insecticides on various pests and their resistance mechanisms . In medicine, this compound is explored for its potential use in treating parasitic infections in animals . Industrially, it is used in formulations for pest control products, contributing to agricultural productivity and public health .

Comparación Con Compuestos Similares

Metaflumizone is often compared with other sodium channel inhibitors like indoxacarb. Both compounds share a similar mode of action, but this compound is unique due to its semicarbazone structure . Other similar compounds include amitraz, which is used in combination with this compound in some formulations . The uniqueness of this compound lies in its specific binding properties and its efficacy against a broad range of pests.

Propiedades

IUPAC Name |

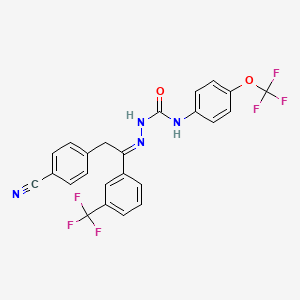

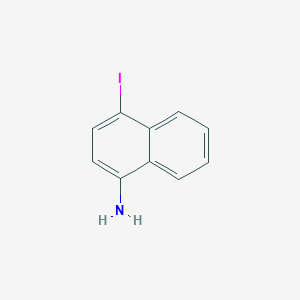

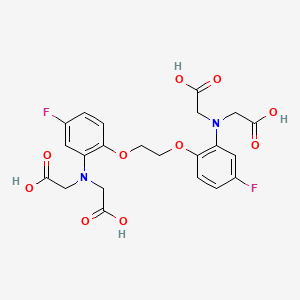

1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFOMMKAVSCNKQ-QNKGDIEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009397 | |

| Record name | (E)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139968-49-3, 852403-68-0 | |

| Record name | Metaflumizone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139968493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaflumizone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852403680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3430610.png)

![2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B3430626.png)

![2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-one](/img/structure/B3430638.png)

![2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B3430650.png)

![2-chloro-N-[(2,4-dimethylphenyl)methyl]-N-methylacetamide](/img/structure/B3430679.png)